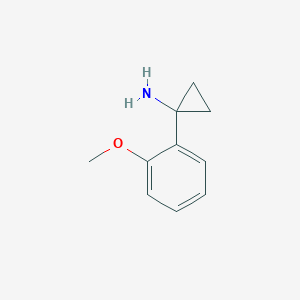
1-(2-Methoxyphenyl)cyclopropanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: 1-(2-Methoxyphenyl)cyclopropanamine can be synthesized through various methods. One common approach involves the reaction of methoxy acetone with ammonia in the presence of Raney nickel as a catalyst . The reaction is carried out under high pressure and temperature conditions, typically around 80°C, with continuous stirring and hydrogen replenishment .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of autoclaves and continuous hydrogenation processes ensures high yield and purity of the final product .
化学反応の分析
Types of Reactions: 1-(2-Methoxyphenyl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the methoxy group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products:
Oxidation: Formation of methoxyphenyl oxides.
Reduction: Formation of cyclopropylamines.
Substitution: Formation of various substituted cyclopropanamines.
科学的研究の応用
1-(2-Methoxyphenyl)cyclopropanamine has diverse applications in scientific research:
作用機序
The mechanism of action of 1-(2-Methoxyphenyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, thereby affecting biochemical pathways . The exact molecular targets and pathways are still under investigation, but its effects on neurotransmitter systems have been noted .
類似化合物との比較
- 1-(4-Methylphenyl)cyclopropanamine hydrochloride
- 1-(2-Methylphenyl)cyclopropanamine hydrochloride
- 1-(4-Chlorobenzyl)cyclopropanamine hydrochloride
- 1-(2-Chlorophenyl)cyclopropanamine hydrochloride
Uniqueness: 1-(2-Methoxyphenyl)cyclopropanamine is unique due to its methoxy group, which imparts distinct chemical and biological properties. This differentiates it from other cyclopropanamine derivatives, making it a valuable compound for specific research applications .
生物活性
1-(2-Methoxyphenyl)cyclopropanamine, a compound featuring a cyclopropane ring, has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound is characterized by the presence of a methoxy-substituted phenyl group attached to a cyclopropanamine moiety. The structural formula can be represented as follows:
This compound falls under the category of cyclopropane derivatives, which are known for their diverse biological activities.
1. Antitumor Activity
Research has indicated that cyclopropane-containing compounds often exhibit significant antitumor properties. In vitro studies have shown that derivatives of cyclopropanamine can inhibit the growth of various cancer cell lines. For instance, a study evaluated the cytotoxic effects of several cyclopropane derivatives against human cancer cell lines, revealing IC50 values ranging from 49.79 µM to 113.70 µM in lines such as RKO and HeLa .
| Cell Line | IC50 (µM) |
|---|---|
| RKO | 60.70 |
| PC-3 | 49.79 |
| HeLa | 78.72 |
These findings suggest that this compound may possess similar anticancer properties, warranting further investigation.
2. Antimicrobial and Antiparasitic Activity
The potential of cyclopropane derivatives in combating microbial infections has also been explored. Specifically, compounds with similar structures have demonstrated leishmanicidal activity against Leishmania mexicana, with some exhibiting IC50 values below 1 µM . This suggests that this compound could be effective against certain pathogens.
The mechanisms by which this compound exerts its biological effects are still being elucidated. However, studies on related compounds indicate that they may act through:
- Enzymatic Inhibition : Many cyclopropane derivatives inhibit key enzymes involved in cancer progression and microbial survival.
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : The generation of ROS has been implicated in the cytotoxic effects observed in various cell lines.
Case Studies
A notable case study involved testing various derivatives of cyclopropanamine for their cytotoxic effects against human cancer cell lines. The study utilized the MTS assay to assess cell viability after treatment with different concentrations of the compounds over a period of 48 hours. The results indicated that certain derivatives significantly inhibited cell growth, supporting the hypothesis that structural modifications can enhance biological activity .
特性
IUPAC Name |
1-(2-methoxyphenyl)cyclopropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-12-9-5-3-2-4-8(9)10(11)6-7-10/h2-5H,6-7,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNNGMGXTFSLEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CC2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10514345 |
Source


|
| Record name | 1-(2-Methoxyphenyl)cyclopropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10514345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
503417-32-1 |
Source


|
| Record name | 1-(2-Methoxyphenyl)cyclopropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10514345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














